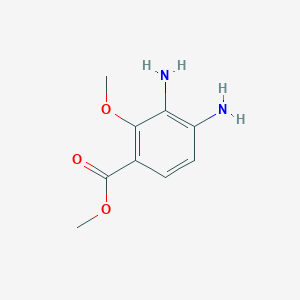

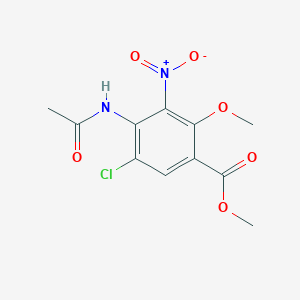

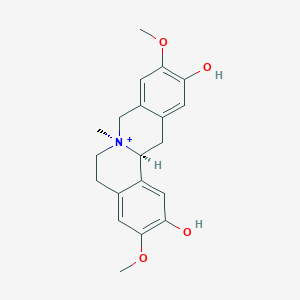

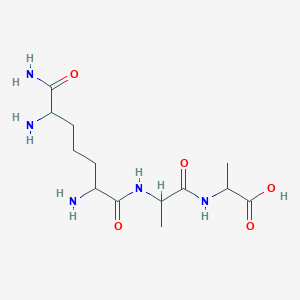

![molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1](/img/structure/B48838.png)

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

説明

The study of bicyclic molecules like "3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione" is significant in chemistry due to their potential applications in material science, pharmaceuticals, and organic synthesis. Bicyclic compounds containing dioxabicyclo structures are of particular interest because of their unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex bicyclic diones often involves multi-step reactions, starting from simpler bicyclic precursors. Methods like ring-closing metathesis, Diels-Alder reactions, and epoxide ring-opening are commonly employed. For example, the synthesis of related compounds involves strategic formation and breaking of carbon-carbon and carbon-oxygen bonds to construct the bicyclic framework with desired functional groups in precise locations (Burke et al., 1999).

Molecular Structure Analysis

X-ray crystallography and computational chemistry play crucial roles in determining the molecular structure of bicyclic diones. These techniques help in understanding the relative configuration of the molecule, including the stereochemistry of its chiral centers and the conformation of the bicyclic system (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

Bicyclic diones undergo various chemical reactions, including bromination, hydrolysis, and intramolecular migration reactions. These reactions can lead to significant transformations of the bicyclic framework, enabling the synthesis of derivatives with diverse chemical functionalities (Menzek & Altundas, 2006).

科学的研究の応用

Pyrolysis of Cellulose

Gainsford et al. (1995) identified compounds related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione during studies on the products of phosphoric acid-catalyzed pyrolysis of cellulose. These compounds are of interest due to their structural characteristics, such as a 3,4-dihydro-2H-pyran-3-one ring in a flattened boat conformation and a tetracyclic structure with a 6,5,6,5-membered fused ring pattern (Gainsford, Furneaux, Mason, & Miller, 1995).

Low-Temperature Reactions with Dicobalt Octacarbonyl

Schore et al. (1984) demonstrated that dicobalt octacarbonyl reacts with acetylene and carbon monoxide under mild conditions to form various cyclic enone products, including compounds structurally related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione. This study contributes to understanding the formation of complex organic structures under controlled conditions (Schore, Belle, Knudsen, Hope, & Xu, 1984).

Complexation of Metal Atoms

Lazrak et al. (2000) reported on a compound, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, which shows potential for complexing metal atoms. This indicates a possible application in the field of metal-organic chemistry and materials science (Lazrak, Essassi, El-Bali, & Bolte, 2000).

Photoresponsive Cyclobutanocrown Ethers

Akabori et al. (1988) explored the synthesis of photoresponsive cyclobutanocrown ethers, which included the preparation of compounds related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione. This research is significant for the development of photoresponsive materials (Akabori, Kumagai, Habata, & Sato, 1988).

Synthesis of Bioactive Molecules

Khlevin et al. (2012) described the synthesis of polyhydroxylated derivatives structurally related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, which are interesting as synthetic blocks for potential bioactive molecules. This research is relevant for the development of new pharmaceuticals and bioactive compounds (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).

Propellano-bislactones Synthesis

Basavaiah and Satyanarayana (2001) discussed the synthesis of propellano-bislactones using acetates of Baylis-Hillman adducts. This process involves compounds related to 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, highlighting their utility in organic synthesis (Basavaiah & Satyanarayana, 2001).

特性

IUPAC Name |

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQZNZLOZXSBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616630 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

CAS RN |

29278-69-1 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。